molecular formula C10H14 B2634757 2-Ethynylbicyclo[2.2.2]octane CAS No. 2110251-51-7

2-Ethynylbicyclo[2.2.2]octane

Cat. No.: B2634757
CAS No.: 2110251-51-7
M. Wt: 134.222
InChI Key: YQEKDYRLRMUPKC-UHFFFAOYSA-N
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Description

2-Ethynylbicyclo[2.2.2]octane is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with an ethynyl group attached to the second carbon atom. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies .

Scientific Research Applications

2-Ethynylbicyclo[2.2.2]octane has several scientific research applications, including:

Safety and Hazards

The safety data sheet for 2-Ethynylbicyclo[2.2.2]octane indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylbicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and the ethynyl group is introduced through subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for 2-Ethynylbicyclo[22The process involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylbicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynylbicyclo[2.2.2]octane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications .

Properties

IUPAC Name

2-ethynylbicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEKDYRLRMUPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2CCC1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110251-51-7
Record name 2-ethynylbicyclo[2.2.2]octane
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